Ethyl 2-ethyl-2-(hydroxymethyl)butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

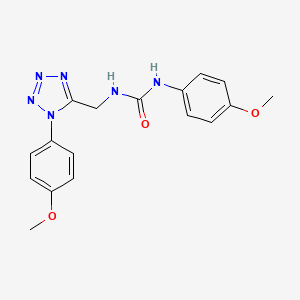

Ethyl 2-ethyl-2-(hydroxymethyl)butanoate, also known as ethyl hydroxymethylbutyrate or HEH, is a chemical compound that has recently gained attention in various fields. It has a molecular formula of C9H18O3 and a molecular weight of 174.24 .

Molecular Structure Analysis

The InChI code for Ethyl 2-ethyl-2-(hydroxymethyl)butanoate is 1S/C9H18O3/c1-4-9(5-2,7-10)8(11)12-6-3/h10H,4-7H2,1-3H3 . This indicates that the molecule consists of 9 carbon atoms, 18 hydrogen atoms, and 3 oxygen atoms.Physical And Chemical Properties Analysis

Ethyl 2-ethyl-2-(hydroxymethyl)butanoate has a density of 1.0±0.1 g/cm3, a boiling point of 223.0±13.0 °C at 760 mmHg, and a flash point of 88.2±12.6 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds . Its ACD/LogP value is 0.51, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity .Applications De Recherche Scientifique

1. Fragrance Industry Applications

Ethyl 2-ethyl-2-(hydroxymethyl)butanoate, as a fragrance ingredient, falls within the broader category of branched chain saturated alcohols, which are significant in the fragrance industry. A detailed toxicologic and dermatologic review of 2-ethyl-1-butanol, a related compound, highlights its use in fragrances (Mcginty, Letizia, & Api, 2010).

2. Chemical Synthesis and Organic Reactions

In the field of organic chemistry, ethyl 4-(1-ethoxycarbonyl-2-oxocyclopentyl)butanoate, a related compound, has been successfully prepared from ethyl 2-oxocyclopentanecarboxylate and ethyl 4-bromobutanoate. This synthesis, catalyzed by tetrabutylammonium iodide, showcases the use of Ethyl 2-ethyl-2-(hydroxymethyl)butanoate derivatives in organic reactions (Wang Jun, 2010).

3. Odor Thresholds and Sensory Applications

Research into the odor thresholds of various branched esters, including ethyl 2-ethylhexanoate, reveals significant insights into their sensory applications. These esters generally have lower odor thresholds than their straight-chain counterparts, indicating their potential in enhancing sensory experiences (Takeoka, Buttery, Turnbaugh, & Benson, 1995).

4. Insect Pest Control

In the domain of pest control, derivatives of Ethyl 2-ethyl-2-(hydroxymethyl)butanoate have been explored as biochemically activated insect hormonogenic compounds (juvenogens). These compounds, as part of the ester derivatives, are being studied for their potential application in controlling insect pests (Wimmer et al., 2007).

5. Pharmaceutical Applications

In pharmaceutical research, Ethyl (S)-4-chloro-3-hydroxy butanoate, a compound related to Ethyl 2-ethyl-2-(hydroxymethyl)butanoate, serves as a building block for synthesizing hypercholesterolemia drugs. This showcases its potential use in drug synthesis and pharmaceutical applications (Jung, Park, Uhm, Kim, & Kim, 2010).

Propriétés

IUPAC Name |

ethyl 2-ethyl-2-(hydroxymethyl)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-4-9(5-2,7-10)8(11)12-6-3/h10H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHUZDYHNVLCHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CO)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-ethyl-2-(hydroxymethyl)butanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1,3-Thiazol-5-yl)methoxy]pyrazine](/img/structure/B2377217.png)

![7-Chloro-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2377218.png)

![1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-3-nitrobenzene](/img/structure/B2377229.png)

![N-[2-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]prop-2-enamide](/img/structure/B2377232.png)

![2-chloro-N-[4-[[4-[(2-chlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2377236.png)

![[1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperidin-4-yl]methanol](/img/structure/B2377238.png)